molecular formula C26H21FN4O3 B2499249 2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione CAS No. 1358592-07-0

2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione

Cat. No.: B2499249
CAS No.: 1358592-07-0
M. Wt: 456.477
InChI Key:
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Description

2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a useful research compound. Its molecular formula is C26H21FN4O3 and its molecular weight is 456.477. The purity is usually 95%.
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Scientific Research Applications

Antagonistic Activity

  • A study by Watanabe et al. (1992) explored derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, including compounds similar to the one , for their 5-HT2 and alpha 1 receptor antagonist activity. They found that certain compounds demonstrated potent 5-HT2 antagonist activity, higher than ritanserin, while showing no alpha 1 antagonist activity in vivo (Watanabe et al., 1992).

Synthesis and Reactivity Studies

  • Shikhaliev et al. (2005) reported on the synthesis of 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones, focusing on the condensation process involving dimedone, dimethylformamide dimethyl acetal, and derivatives of 3-amino-1,2,4-triazole (Shikhaliev et al., 2005).
  • Petrov and Kasatochkin (2013) investigated the regioselectivity in reactions involving 1H-1,2,4-triazol-3-amines and various derivatives, leading to the production of substituted 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones (Petrov & Kasatochkin, 2013).

Pharmacological Applications

  • Catarzi et al. (2010) conducted a study on 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates and 3-hydroxyquinazoline-2,4-diones. These compounds were evaluated as AMPA receptor antagonists and showed significant anticonvulsant properties in their pharmacological profiling (Catarzi et al., 2010).

Benzodiazepine Binding Activity

  • Francis et al. (1991) researched a series of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones for their benzodiazepine binding activity. They discovered compounds in this series that acted as potent benzodiazepine antagonists (Francis et al., 1991).

Efficient Synthesis Methodologies

  • Mousavi et al. (2015) described an efficient synthesis method for [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one and hexahydro[4,5]benzimidazolo[2,1-b]quinazolinone derivatives, highlighting the advantages of this protocol such as excellent yields, mild conditions, and environmental friendliness (Mousavi et al., 2015).

Properties

IUPAC Name

2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O3/c1-16-7-8-17(2)21(13-16)23(32)15-30-26(34)31-22-6-4-3-5-20(22)24(33)29(25(31)28-30)14-18-9-11-19(27)12-10-18/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNILPKQLGVEHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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